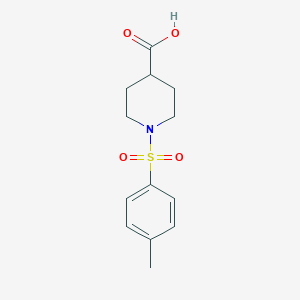

1-Tosylpiperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRQMKSUAIKDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353288 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-36-0 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147636-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tosylpiperidine-4-carboxylic acid (CAS: 147636-36-0) for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-Tosylpiperidine-4-carboxylic acid. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, applications, and handling, grounded in established scientific principles.

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound, identified by the CAS number 147636-36-0 , is a heterocyclic building block of significant interest in pharmaceutical and chemical research.[1][2][3] Its molecular structure uniquely combines three critical functional components: a piperidine ring, a tosyl (p-toluenesulfonyl) protecting group, and a carboxylic acid moiety. This trifecta of features makes it an exceptionally versatile scaffold for constructing complex molecules with potential therapeutic value.[1]

The piperidine ring is a "privileged scaffold," a structural motif frequently found in bioactive molecules, including many approved drugs targeting the central nervous system.[1] The tosyl group serves as a robust protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while influencing the stereochemical outcome of adjacent reactions. Finally, the carboxylic acid provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, enabling the facile generation of diverse chemical libraries for screening.[1]

This document provides a detailed exploration of this compound, from its fundamental properties to its practical application in a laboratory setting.

Part 1: Physicochemical and Structural Characteristics

The utility of this compound begins with its fundamental properties. Its structure is the source of its chemical reactivity and versatility.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 147636-36-0 | [1] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid | [1] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1][2] |

| Molecular Weight | 283.35 g/mol | [1][4] |

| Physical Form | Solid at room temperature | [1] |

| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [1] |

Molecular Structure Diagram

Sources

1-Tosylpiperidine-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-Tosylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a versatile bifunctional molecule that serves as a crucial building block in modern synthetic and medicinal chemistry. Characterized by a piperidine core, a protective tosyl group, and a reactive carboxylic acid moiety, this compound offers a unique scaffold for the development of complex molecular architectures. Its significance is particularly pronounced in drug discovery, where the piperidine ring is a prevalent feature in numerous bioactive agents, including those targeting the central nervous system and various cancers.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, key chemical transformations, and diverse applications. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Introduction: A Versatile Scaffold for Chemical Innovation

This compound, with the IUPAC name 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, is a heterocyclic organic compound that has garnered significant interest as a synthetic intermediate.[1][2] Its molecular structure is a confluence of three key functional components:

-

The Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This motif is a cornerstone in medicinal chemistry, found in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1]

-

The Tosyl (p-Toluenesulfonyl) Group: An excellent protecting group for the piperidine nitrogen. The tosyl group is chemically robust, stable to a wide range of reaction conditions, yet can be removed if necessary. Its presence deactivates the nitrogen, preventing unwanted side reactions while also serving as a potential site for nucleophilic substitution.[1]

-

The Carboxylic Acid: A highly versatile functional group that can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. This functionality is pivotal for constructing larger molecules and for engaging in biological interactions, such as hydrogen bonding with enzyme active sites.[1]

The unique combination of these features makes this compound an invaluable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of novel therapeutic agents.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound is a white to off-white solid at ambient temperature.[1] Key identifying and quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₄S | [1][3][4] |

| Molecular Weight | 283.34 g/mol | [1][4][5] |

| CAS Number | 147636-36-0 | [1][3][6] |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [1][2] |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, room temperature | [5][6] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [1] |

| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the direct N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is efficient, high-yielding, and utilizes readily available starting materials.

Experimental Protocol: N-Tosylation of Isonipecotic Acid

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Reagent Setup and Dissolution

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidine-4-carboxylic acid (1.0 eq) in 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add sodium carbonate (Na₂CO₃) (2.5 eq) portion-wise to the stirred suspension.

-

Rationale: Piperidine-4-carboxylic acid has limited solubility. The aqueous THF provides a suitable medium. The reaction is cooled to 0 °C to manage the exothermicity of the subsequent tosylation reaction. Sodium carbonate acts as a base to deprotonate the secondary amine of the piperidine ring, creating the nucleophilic amine required for the reaction, and also to neutralize the HCl byproduct formed during the reaction.

-

Step 2: Tosyl Chloride Addition

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq) in 20 mL of THF.

-

Add the TsCl solution dropwise to the cooled, stirred reaction mixture over 30 minutes using an addition funnel.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Rationale: Tosyl chloride is the electrophile. Slow, dropwise addition is crucial to prevent side reactions and to control the reaction temperature. Allowing the reaction to proceed overnight ensures it goes to completion.

-

Step 3: Reaction Quench and Acidification

-

After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.

-

Wash the organic layer with diethyl ether (2 x 50 mL) to remove any unreacted tosyl chloride.

-

Carefully acidify the aqueous layer to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate should form.

-

Rationale: The product, 1-Tosylpiperidine-4-carboxylate, is soluble in the basic aqueous layer as its sodium salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

-

Step 4: Isolation and Purification

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (3 x 30 mL) to remove inorganic salts.

-

Dry the product under high vacuum at 40-50 °C to a constant weight.

-

Rationale: Vacuum filtration is an efficient method for separating the solid product. Washing with cold water minimizes product loss while removing residual salts. Drying under vacuum removes residual solvent to yield the pure final product.

-

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The utility of this compound is primarily as a versatile intermediate for synthesizing more elaborate molecules with potential biological activity.[1]

Scaffold for Bioactive Molecules

The piperidine ring is a privileged scaffold in medicinal chemistry. Its presence in this building block allows for the systematic exploration of chemical space around a proven core. The carboxylic acid serves as a handle for diversification, enabling the creation of compound libraries through techniques like amide coupling. This is particularly relevant for developing drugs targeting the central nervous system and for anti-cancer agents, where the piperidine motif is common.[1]

Development of Enzyme Inhibitors

A notable application is in the design of enzyme inhibitors. For instance, related structures based on a 1-benzoylpiperidine-4-carboxylic acid core have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[7] These enzymes play a critical role in pH regulation, and their inhibition is a validated strategy in cancer therapy. The carboxylic acid of the parent molecule can be coupled with various amines to generate a series of carboxamides, which act as the "tail" of the inhibitor, influencing potency and selectivity against different hCA isoforms like hCA IX and XII, which are associated with tumors.[7]

Sources

- 1. Buy this compound | 147636-36-0 [smolecule.com]

- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amatek Chemical-products [allchemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - CAS:147636-36-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. 147636-36-0|this compound|BLD Pharm [bldpharm.com]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-Tosylpiperidine-4-carboxylic acid IUPAC name

An In-Depth Technical Guide to 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, a versatile heterocyclic building block crucial in modern medicinal chemistry and organic synthesis. The document elucidates its chemical identity, structural characteristics, and physicochemical properties. We will explore established synthetic methodologies, explaining the rationale behind procedural choices, and delve into its significant applications as a precursor for complex, biologically active molecules. Detailed experimental protocols, safety information, and data visualizations are included to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Chemical Identity and Physicochemical Properties

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, commonly known in laboratory settings as 1-Tosylpiperidine-4-carboxylic acid, is a derivative of piperidine-4-carboxylic acid (isonipecotic acid).[1] The introduction of a tosyl (p-toluenesulfonyl) group to the piperidine nitrogen fundamentally alters the molecule's electronic and steric properties, transforming it into a valuable and stable intermediate for further chemical elaboration.

The formal IUPAC name for this compound is 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid .[2][3] It is also referred to by synonyms such as 1-(p-Tolylsulfonyl)piperidine-4-carboxylic acid and 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid.[3][4]

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [2][3] |

| CAS Number | 147636-36-0 | [2] |

| Molecular Formula | C₁₃H₁₇NO₄S | [2][4] |

| Molecular Weight | 283.35 g/mol | [2][3] |

| Appearance | Solid | [2] |

| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [2][3] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Structural Diagram

The structure combines a saturated piperidine ring, a carboxylic acid functional group at the 4-position, and a bulky, electron-withdrawing tosyl group on the nitrogen atom. This combination of functionalities makes it a versatile scaffold in synthetic chemistry.[2]

Caption: Chemical structure of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through the N-tosylation of a piperidine-4-carboxylic acid precursor. The tosyl group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in subsequent reactions and enhancing the stability of the ring.

General Synthetic Workflow

The most common synthetic route involves the reaction of a commercially available piperidine-4-carboxylic acid derivative (like isonipecotic acid) with p-toluenesulfonyl chloride (TsCl) under basic conditions.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Base: An aqueous base like sodium hydroxide is often used to deprotonate the carboxylic acid and the secondary amine of the starting material, facilitating the nucleophilic attack on the sulfur atom of tosyl chloride. The use of an organic base like pyridine can also be employed, which can act as both a base and a catalyst.

-

Reaction Solvent: A biphasic system (e.g., water and an organic solvent like dichloromethane) or a polar aprotic solvent may be used. The base deprotonates the amine, increasing its solubility in the aqueous phase, while the tosyl chloride resides in the organic phase.

-

Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction between tosyl chloride and the amine, minimizing side reactions.

-

Workup Procedure: Acidification of the reaction mixture after completion is critical. This protonates the carboxylate, rendering the final product less soluble in water and allowing for its precipitation or extraction into an organic solvent.

Applications in Medicinal Chemistry and Drug Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of complex pharmaceutical agents.[2]

-

Scaffold for CNS-Targeting Agents: The piperidine ring is a common motif in drugs targeting the central nervous system.[2] This compound provides a rigid scaffold that can be further functionalized to create ligands for various receptors and transporters.

-

Precursor for Novel Therapeutics: It serves as a key intermediate in the synthesis of molecules with potential therapeutic benefits, including anti-inflammatory and analgesic drugs.[5]

-

Enhanced Drug Properties: The sulfonyl group can improve interactions with biological targets, while the piperidine moiety can enhance solubility and bioavailability, which are critical parameters in drug design.[5]

-

Versatile Chemical Handle: The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various pharmacophores or for linking the molecule to other scaffolds in fragment-based drug discovery.[2]

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid from isonipecotic acid.

Materials:

-

Isonipecotic acid (Piperidine-4-carboxylic acid)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, ice bath, round-bottom flask, separatory funnel, pH paper, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq). Cool the flask in an ice bath to 0-5 °C with stirring.

-

Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of a suitable organic solvent (e.g., THF or acetone). Add this solution dropwise to the stirring, cooled solution of isonipecotic acid over 30 minutes. Ensure the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Workup - Quenching and Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2 (verify with pH paper). A white precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid as a white solid.

Safety and Handling

Consult the Safety Data Sheet (SDS) before handling this compound.

-

Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects (H412).

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

-

Pictograms: GHS07 (Exclamation Mark) is associated with this compound.

Conclusion

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and role as a stable intermediate make it an indispensable component in the synthesis of novel and complex molecular architectures. This guide has provided the foundational knowledge for its synthesis, properties, and application, empowering researchers to leverage this versatile building block in their pursuit of new therapeutic agents.

References

-

PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Isonipecotic acid. Retrieved from [Link]

-

PubChem. Isonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Arsanilic acid. Retrieved from [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 147636-36-0 [smolecule.com]

- 3. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:147636-36-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physical Properties of 1-Tosylpiperidine-4-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylpiperidine-4-carboxylic acid, registered under CAS Number 147636-36-0, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a tosyl group and a carboxylic acid moiety at the 4-position.[1][2] Its molecular structure combines the rigidity and conformational influence of the piperidine scaffold with the synthetic versatility of a carboxylic acid and the sulfonamide functionality of the tosyl group. This unique combination makes it a valuable building block in medicinal chemistry and a precursor for the synthesis of complex, biologically active molecules.[1]

The physical properties of this compound are paramount, dictating its behavior in both chemical reactions and biological systems. Parameters such as melting point, solubility, and acidity (pKa) are critical for establishing identity, assessing purity, designing purification strategies, formulating for administration, and predicting bioavailability.[1] This guide provides a comprehensive overview of these key physical properties and presents detailed, field-proven methodologies for their experimental determination, ensuring scientific rigor and reproducibility.

Section 1: Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation upon which all other physicochemical characterization is built. The key identifiers and structural details are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [1][2] |

| CAS Number | 147636-36-0 | [3] |

| Molecular Formula | C₁₃H₁₇NO₄S | [3] |

| Molecular Weight | 283.34 g/mol | [1][3] |

| InChI Key | YJRQMKSUAIKDDF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | [1] |

The structure contains three key functional groups that dictate its physical properties:

-

Carboxylic Acid (-COOH): A weak acid, this group is responsible for the molecule's pKa and its pH-dependent solubility. It also serves as a hydrogen bond donor and acceptor.

-

Tosyl Group (p-toluenesulfonyl): A bulky, moderately lipophilic group that influences crystallinity and solubility in organic solvents. The sulfonamide nitrogen is a poor hydrogen bond acceptor due to resonance.

-

Piperidine Ring: A saturated heterocycle that adopts a chair conformation, influencing the three-dimensional shape of the molecule.[4]

Section 2: Solid-State Properties

As a solid at room temperature, the melting point of this compound is its most important solid-state characteristic.[1]

Physical Appearance and Purity

This compound is typically supplied as a white to off-white or yellow solid or powder.[5] Commercially available grades commonly offer a purity of 95% or higher. It should be stored in a sealed container in a dry environment at room temperature.[6]

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.

| Property | Value | Source(s) |

| Melting Point | 167-169 °C | [7] |

Expert Insight: Causality in Melting Point Determination

The transition from solid to liquid requires sufficient energy to overcome the crystal lattice forces. The rate of heating during measurement is the most critical experimental parameter. If heating is too rapid, a thermal lag develops between the heating block, the thermometer, and the sample, leading to an artificially broad and inaccurate melting range. A slow heating rate (~1-2 °C per minute) near the expected melting point ensures thermal equilibrium and an accurate measurement.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point range using a digital melting point apparatus (e.g., Mel-Temp).

Materials:

-

This compound sample

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Packing tube (long, thin glass tube)

Procedure:

-

Sample Preparation: Place a small amount of the compound on a watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powder pile. A small amount of sample will enter the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to move the sample to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a cut PVC pipe or glass tubing) onto the benchtop. The bouncing action will compact the powder. Repeat until a packed sample height of 2-3 mm is achieved.

-

Instrument Setup: Place the packed capillary tube into a sample slot of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute. Note the approximate temperature at which melting occurs. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: For a new, fresh sample, heat at a medium rate until the temperature is about 20 °C below the expected or rapidly determined melting point.

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely through the viewfinder.

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) when the entire sample has completely liquefied (the clear point).

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For this compound, this should be in the range of 167-169 °C.[7]

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Section 3: Solution-State Properties

The behavior of this compound in solution is governed primarily by its solubility and acidity. These properties are fundamental to its application in drug discovery, influencing everything from reaction conditions to biological absorption.

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug candidates, aqueous solubility at different pH values is a critical parameter for predicting oral bioavailability.

| Property | Observation/Data | Source(s) |

| General | Possesses good solubility properties due to hydrogen bond donors and acceptors. | [1] |

| Aqueous Solubility | No quantitative data available in the literature. Determination via the shake-flask method is recommended. | [5] |

| Organic Solvents | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Methanol, Ethanol). | [8] |

Expert Insight: The 'Why' Behind pH-Dependent Solubility

The carboxylic acid group of this compound can be protonated (-COOH) or deprotonated (-COO⁻) depending on the pH of the solution. The deprotonated, anionic form is significantly more polar and thus more soluble in aqueous media than the neutral, protonated form. Therefore, the compound's aqueous solubility is expected to be lowest at acidic pH (below its pKa) and increase substantially as the pH rises and the molecule ionizes.

Detailed Experimental Protocol: pH-Dependent Aqueous Solubility Profiling (Shake-Flask Method)

This protocol is the gold-standard "shake-flask" method for determining equilibrium solubility, adapted from regulatory guidelines.

Materials:

-

This compound

-

Calibrated analytical balance

-

pH meter, calibrated with standard buffers (pH 4, 7, 10)

-

Thermostatic shaker bath (set to 37 ± 1 °C)

-

Glass vials with screw caps

-

Buffer solutions: 0.1 N HCl (pH ~1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of the solid compound to separate vials for each pH buffer. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation.

-

Incubation: Place the sealed vials in the thermostatic shaker bath set to 37 °C. Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. To analyze the supernatant, either:

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any particulate matter. This step is critical to avoid overestimating solubility.

-

-

pH Measurement: Measure and record the final pH of the saturated solution to ensure the buffer capacity was not exceeded.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

Reporting: Report the solubility at each pH in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.

Visualization: Solubility Testing Logic

Caption: Logical flow for the Shake-Flask Solubility Method.

Acidity Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For this compound, the pKa of the carboxylic group determines the ratio of its neutral to ionized form at any given pH. This is crucial for predicting its behavior in biological membranes and its interaction with targets.

| Property | Value | Source(s) |

| pKa | No experimentally determined value is reported in the literature. Potentiometric titration is the standard method for determination. |

Expert Insight: The Importance of Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination. It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal. This point is identified as the midpoint of the buffer region on the titration curve.

Detailed Experimental Protocol: pKa Determination by Potentiometric Titration

Materials:

-

This compound

-

Potentiometer or autotitrator with a calibrated pH electrode

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

High-purity water (degassed to remove CO₂)

-

Magnetic stirrer and stir bar

-

Temperature probe

Procedure:

-

Instrument Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used if aqueous solubility is low, but the result will be an apparent pKa (pKa') specific to that solvent system.

-

Initial pH Adjustment: If necessary, use a small amount of 0.1 M HCl to lower the initial pH of the solution to ensure the carboxylic acid is fully protonated (typically pH < 2.5).

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the pH electrode and temperature probe. Begin stirring. Add the standardized 0.1 M NaOH titrant in small, precise increments, recording the pH after each addition has stabilized.

-

Data Collection: Continue the titration well past the equivalence point (e.g., to pH 11-12).

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot indicates the equivalence point volume (Vₑ).

-

The half-equivalence point is Vₑ/2.

-

Determine the pH from the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the carboxylic acid.

-

-

Validation: Perform a blank titration (titrating the solvent/co-solvent mixture without the analyte) to correct for any background effects.

Visualization: Potentiometric Titration Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound is a crystalline solid with a distinct melting point of 167-169 °C, which serves as a reliable parameter for identity and purity confirmation.[7] Its solution-state behavior is characterized by pH-dependent aqueous solubility and the acidic nature of its carboxylic acid functional group. While specific quantitative data for solubility and pKa are not widely reported, the standardized, robust methodologies of shake-flask analysis and potentiometric titration, detailed herein, provide the necessary framework for researchers to determine these critical parameters. A thorough understanding and experimental validation of these physical properties are indispensable for the effective application of this versatile compound in synthetic chemistry, drug design, and pharmaceutical development.

References

-

Sunway Chemical. This compound - CAS:147636-36-0. Sunway Chemical Co.,Ltd. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry. [Link]

-

ChemBK. 1-(TOLUENE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. ChemBK. [Link]

-

CATO Reference Materials. 147636-36-0 | this compound. CATO Reference Materials. [Link]

-

Cenmed Enterprises. This compound (C007B-292053). Cenmed Enterprises. [Link]

-

Chemical Synthesis Database. 2-isopropenyl-1-tosyl-piperidine. ChemSynthesis. [Link]

-

PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840. National Center for Biotechnology Information. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

-

Wiese, M. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem. [Link]

-

Wikipedia. Piperidine. Wikimedia Foundation. [Link]

-

Reusch, W. H. Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Michigan State University. [Link]

-

IUPAC. SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. [Link]

Sources

- 1. Buy this compound | 147636-36-0 [smolecule.com]

- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 147636-36-0 | | CATO参考物质 [en.cato-chem.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. file.ambeed.com [file.ambeed.com]

- 6. 147636-36-0|this compound|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

1-Tosylpiperidine-4-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility of 1-Tosylpiperidine-4-carboxylic Acid

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1] Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthetic protocols and its potential role in drug formulation and bioavailability.[2][3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document serves as an expert-level manual for researchers. It outlines the underlying chemical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination and quantification.

Introduction and Physicochemical Profile

This compound (CAS No. 147636-36-0) is a derivative of piperidine, featuring a tosyl (p-toluenesulfonyl) group attached to the piperidine nitrogen and a carboxylic acid group at the 4-position.[1][4] This unique combination of functional groups makes it a versatile intermediate in pharmaceutical synthesis.[1] The piperidine ring is a common scaffold in drugs targeting the central nervous system, while the carboxylic acid provides a handle for further chemical modifications.[1][5]

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates reaction conditions, purification strategies, and, in downstream applications, can influence critical drug properties like absorption and bioavailability.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 147636-36-0 | [1][4] |

| Molecular Formula | C₁₃H₁₇NO₄S | [1][6] |

| Molecular Weight | 283.35 g/mol | [1][6] |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | [1][6] |

| Physical Form | Solid / Crystalline Powder | [4][7] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties. A priori assessment of its structure allows for a robust hypothesis regarding its behavior in various solvent systems.

Influence of Functional Groups

The molecule's structure contains both polar (hydrophilic) and non-polar (lipophilic) regions.

-

Hydrophilic Centers : The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding, both as a donor (O-H) and an acceptor (C=O). The sulfonyl group (-SO₂) also contributes polarity and can act as a hydrogen bond acceptor.[1]

-

Lipophilic Centers : The tosyl group's aromatic ring (tolyl) and the piperidine ring's aliphatic backbone are non-polar, contributing to solubility in less polar organic solvents.

This amphiphilic nature suggests moderate solubility in a range of solvents, with the specific outcome depending on the solvent's properties.

Caption: Key functional groups influencing the solubility of this compound.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid moiety is the single most important determinant of aqueous solubility. As a weak acid, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic carboxylate) form.

-

In Acidic Conditions (pH < pKa) : The equilibrium favors the neutral R-COOH form. This form is less polar and will exhibit significantly lower water solubility.

-

In Basic Conditions (pH > pKa) : The equilibrium shifts to the anionic R-COO⁻ form. The presence of a formal charge dramatically increases polarity and interaction with water molecules, leading to substantially higher solubility.

Therefore, the solubility of this compound in aqueous buffers will be highly pH-dependent.[7] This is a critical consideration for any biological or formulation studies.

Caption: The effect of pH on the ionization state and aqueous solubility of the compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[8] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is measured using a validated analytical method.

Materials and Equipment

-

This compound (purity >95%)[4]

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation : Add an excess of this compound to a series of vials (e.g., 5-10 mg to 2 mL of solvent). The key is to ensure visible undissolved solid remains at the end of the experiment. Prepare in triplicate for each solvent.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Expert Insight: Equilibration time is critical. For many crystalline compounds, 24 to 48 hours is sufficient. A preliminary time-course experiment (sampling at 12, 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued, ensuring true equilibrium has been reached.

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1-2 hours to let the excess solid settle.

-

Sampling : Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality Explanation: Filtration is crucial to remove microscopic solid particles that would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution : Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted samples using a pre-validated analytical method (see Section 4).

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate measurements represents the equilibrium solubility.

Analytical Quantification

Accurate quantification of the dissolved compound is essential. The choice of method depends on the compound's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[9]

-

Principle : The sample is injected into a chromatographic column, and the components are separated based on their affinity for the stationary and mobile phases. The tosyl group's aromatic ring provides a strong chromophore for UV detection.

-

Example Method Parameters :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at a predetermined λmax (e.g., ~230-254 nm, requires experimental verification).

-

Validation : The method must be validated for linearity, accuracy, and precision by creating a calibration curve with known standards.

-

Workflow Diagram for Solubility Determination

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table, allowing for easy comparison across different conditions. This structured presentation is essential for drug development professionals who need to make quick, data-driven decisions.

Table 2: Example Solubility Data Table for this compound

| Solvent System | Temperature (°C) | pH (if applicable) | Mean Solubility (mg/mL) ± SD | Molar Solubility (M) |

| Deionized Water | 25 | ~4-5 (unbuffered) | Experimental Value | Calculated Value |

| PBS | 25 | 7.4 | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Experimental Value | Calculated Value |

| Deionized Water | 37 | ~4-5 (unbuffered) | Experimental Value | Calculated Value |

| PBS | 37 | 7.4 | Experimental Value | Calculated Value |

SD: Standard Deviation

Conclusion

While a simple data point might seem sufficient, a deep understanding of the solubility of this compound requires a multi-faceted approach grounded in its fundamental chemistry. This guide provides the theoretical framework to predict its behavior and a robust, validated experimental protocol to generate high-quality, reliable solubility data. For researchers in drug discovery and development, applying these principles and methods is not merely procedural—it is a cornerstone of sound scientific and commercial progress, enabling informed decisions in synthesis, formulation, and preclinical evaluation.

References

- This compound | 147636-36-0. Smolecule.

- This compound | 147636-36-0. Sigma-Aldrich.

- This compound | 147636-36-0. Sigma-Aldrich.

- Compound solubility measurements for early drug discovery.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility of Piperidine-4-carboxylic Acid. Solubility of Things.

- 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840. PubChem.

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

Sources

- 1. Buy this compound | 147636-36-0 [smolecule.com]

- 2. rheolution.com [rheolution.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound | 147636-36-0 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Tosylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary focus is on the direct N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid), a robust and efficient synthetic route. This document delves into the underlying chemical principles, experimental causality, and practical considerations for reaction setup, monitoring, work-up, and purification. Characterization data and safety protocols are also detailed to ensure the synthesis of a pure, well-characterized final product.

Introduction

This compound (C₁₃H₁₇NO₄S, MW: 283.35 g/mol ) is a bifunctional molecule incorporating a piperidine scaffold, a carboxylic acid moiety, and a tosyl (p-toluenesulfonyl) group.[1] The piperidine ring is a prevalent structural motif in a wide array of biologically active compounds, particularly those targeting the central nervous system.[1] The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation or esterification, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.[1]

The tosyl group serves as a robust protecting group for the secondary amine of the piperidine ring. This protection is crucial in multi-step syntheses to prevent unwanted side reactions of the nucleophilic nitrogen. The electron-withdrawing nature of the tosyl group also influences the reactivity of the molecule. This guide will focus on the most direct synthetic approach: the N-tosylation of piperidine-4-carboxylic acid.

Chemical Properties and Synthesis Overview

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄S |

| Molecular Weight | 283.35 g/mol |

| CAS Number | 147636-36-0 |

| Physical Form | Solid |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid |

The synthesis of this compound is most efficiently achieved through the reaction of piperidine-4-carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the tosyl chloride.

The choice of base and solvent is critical to the success of the reaction. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.

Reaction Mechanism and Experimental Workflow

The synthesis involves the nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the sulfur atom of p-toluenesulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the final N-tosylated product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for N-tosylation of amino acids.

Materials and Reagents:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a solution of sodium hydroxide (2.2 eq.) in water. The flask is then cooled in an ice bath with stirring.

-

Addition of Tosyl Chloride: To the cooled solution, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in 1,4-dioxane dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

The reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The remaining aqueous solution is washed with ethyl acetate to remove any unreacted tosyl chloride and other organic impurities.

-

The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

The white precipitate is collected by vacuum filtration and washed with cold water.

-

-

Purification: The crude product can be purified by recrystallization.[2] A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol and water.[3] Dissolve the crude solid in a minimal amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point should be observed. Literature values may vary, but a range around 129-130°C has been reported for similar compounds.[3][4] |

| ¹H NMR | The spectrum should show characteristic signals for the tosyl group (aromatic protons and methyl protons) and the piperidine ring protons. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons of the tosyl group, and the carbons of the piperidine ring. |

| FT-IR | Characteristic absorption bands for the C=O of the carboxylic acid, the S=O of the sulfonyl group, and C-H bonds of the aromatic and aliphatic parts of the molecule should be present. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product. |

Safety and Handling

-

p-Toluenesulfonyl chloride is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with care, using appropriate PPE.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.

-

The final product, This compound , should be handled with care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous chemical.[1]

Hazard Statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).

Precautionary Statements: P273 (Avoid release to the environment), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of soap and water.), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).

Conclusion

The synthesis of this compound via the N-tosylation of piperidine-4-carboxylic acid is a reliable and straightforward procedure. Careful control of reaction conditions, particularly temperature and pH during the work-up, is essential for achieving a high yield and purity of the final product. The use of the tosyl group as a protecting group for the piperidine nitrogen is a key strategic element in the broader context of organic synthesis, enabling the selective functionalization of the carboxylic acid moiety. This technical guide provides the necessary information for researchers to successfully synthesize and characterize this important synthetic intermediate for applications in drug discovery and development.

References

-

University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

- Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.

- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

-

Stenutz, R. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. Retrieved from [Link]

- Gomtsyan, A. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(12), 14050-14061.

- Cardillo, G., & Gentilucci, L. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc, 2001(5), 21-27.

- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

Sources

An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1-Tosylpiperidine-4-carboxylic acid, a critical building block in modern medicinal chemistry and drug development. The primary synthetic route, the N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid), is detailed from a mechanistic and practical standpoint. This document elucidates the underlying chemical principles, explains the causal relationships behind procedural choices, and provides a field-proven experimental protocol. It is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this synthesis.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional molecule featuring a piperidine ring, a common scaffold in bioactive compounds, and two key functional groups: a carboxylic acid and a sulfonamide.[1] The strategic value of this compound lies in the tosyl (p-toluenesulfonyl) group, which serves as a robust protecting group for the piperidine nitrogen.[2]

The electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom. This deactivation is crucial in multi-step syntheses, as it allows for selective chemical transformations to be performed on the carboxylic acid moiety—such as esterification, amide bond formation, or reduction—without interference from the otherwise reactive secondary amine.[2] The resulting N-tosylated piperidine scaffold is a versatile intermediate for constructing more complex molecular architectures targeting a range of therapeutic areas.[1]

The Core Synthesis: N-Tosylation of Isonipecotic Acid

The most direct and widely employed method for preparing this compound is the reaction of piperidine-4-carboxylic acid (also known as isonipecotic acid) with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, typically pyridine.[3][4]

Mechanistic Deep Dive: The Dual Role of Pyridine

A nuanced understanding of the reaction mechanism reveals why pyridine is not merely an acid scavenger but an active participant and catalyst in the transformation. The overall reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of tosyl chloride.

Two predominant mechanistic pathways are considered:

-

Path A: Direct Nucleophilic Attack. The nitrogen atom of isonipecotic acid directly attacks the sulfonyl chloride, displacing the chloride ion. The pyridine then acts as a base to neutralize the generated hydrochloric acid (HCl), forming pyridinium hydrochloride.

-

Path B: Nucleophilic Catalysis (Preferred Pathway). This pathway is considered more accurate and explains the high efficiency of the reaction in pyridine.[5] Pyridine, being a more potent nucleophile than the sterically hindered secondary amine of the starting material, initiates the reaction.[5][6]

-

Activation of Tosyl Chloride: Pyridine attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion to form a highly reactive intermediate, N-tosylpyridinium chloride .[5] This intermediate is significantly more electrophilic than tosyl chloride itself due to the positively charged pyridinium ring, making it a superior tosylating agent.

-

Nucleophilic Attack by Piperidine: The nitrogen atom of isonipecotic acid then attacks the sulfur atom of the activated N-tosylpyridinium intermediate.

-

Deprotonation & Catalyst Regeneration: The piperidine ring is a weaker leaving group than pyridine. The displacement of pyridine regenerates the catalyst. A second molecule of pyridine then acts as a base to deprotonate the newly formed ammonium species, yielding the final N-tosylated product and pyridinium hydrochloride.

-

The catalytic pathway (Path B) is generally favored as it provides a lower energy barrier for the reaction.

Causality Behind Experimental Choices

-

Choice of Base (Pyridine): While other tertiary amines like triethylamine (TEA) can be used as an acid scavenger, pyridine is often superior due to its ability to act as a nucleophilic catalyst, accelerating the reaction.[5] Stronger, more sterically hindered bases may not form the active intermediate as efficiently.

-

Solvent Selection: Pyridine can serve as both the base and the solvent. Alternatively, anhydrous chlorinated solvents like dichloromethane (DCM) are frequently used. DCM is advantageous because it is inert, effectively solubilizes the reactants, and simplifies the workup process.

-

Temperature Control: The reaction is typically initiated at 0 °C. This is a critical control point to manage the initial exotherm upon addition of the highly reactive tosyl chloride. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction without promoting potential side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and self-validating, with clear checkpoints for monitoring reaction completion and ensuring product purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Piperidine-4-carboxylic acid | 129.16 | 10.0 g | 1.0 | Ensure it is dry.[7] |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 16.3 g | 1.1 | Use high-purity reagent. |

| Anhydrous Pyridine | 79.10 | 100 mL | - | Serves as solvent and base. |

| Dichloromethane (DCM) | 84.93 | ~300 mL | - | For extraction. |

| 2M Hydrochloric Acid (HCl) | 36.46 | ~200 mL | - | For workup. |

| Saturated NaCl solution (Brine) | - | ~100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying. |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine-4-carboxylic acid (10.0 g, 77.4 mmol).

-

Dissolution: Add anhydrous pyridine (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (16.3 g, 85.1 mmol, 1.1 eq.) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C. A precipitate of pyridinium hydrochloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours under a nitrogen atmosphere.

-

Monitoring (Checkpoint): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 DCM/Methanol with 0.5% acetic acid). The starting material should be fully consumed.

-

Quenching and Workup:

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold 2M HCl. This step neutralizes excess pyridine and protonates the product's carboxylate group.

-

Transfer the mixture to a 1 L separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic phase with brine (1 x 100 mL) to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water, to yield a white crystalline solid.[8]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 283.34 g/mol .[1]

Conclusion

The N-tosylation of piperidine-4-carboxylic acid is a fundamental and highly efficient transformation for producing a versatile synthetic intermediate. The key to this reaction's success lies in the dual role of pyridine as both a base and a nucleophilic catalyst, which activates the tosyl chloride towards attack by the piperidine nitrogen. The provided protocol, grounded in established chemical principles, offers a reliable and scalable method for accessing high-purity this compound, enabling further elaboration in complex drug discovery programs.

References

-

Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Available at: [Link]

-

Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Available at: [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

-

Kishan's Classes. (2025). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Substrate scope of N-tosyl amines Reaction conditions. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 1-tosylpiperidine-4-one. Available at: [Link]

-

Arkivoc. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). N Tosyl Imines. Available at: [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

-

Arkat USA. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Available at: [Link]

-

PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]

-

LookChem. (n.d.). Cas 498-94-2,Isonipecotic acid. Available at: [Link]

-

MDPI. (n.d.). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Available at: [Link]

-

Indian Journal of Chemistry. (2004). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Available at: [Link]

- Google Patents. (n.d.). CN102617447A - Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.

-

Reddit. (2025). Tosylation of carboxylic acids. r/OrganicChemistry. Available at: [Link]

Sources

- 1. Buy this compound | 147636-36-0 [smolecule.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. reddit.com [reddit.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cas 498-94-2,Isonipecotic acid | lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidine-4-carboxylic acid: Foundational Starting Materials and Strategic Execution

Abstract

1-Tosylpiperidine-4-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, prized for its rigid scaffold and versatile functional handles that permit elaborate molecular architecture. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, targeting an audience of researchers, scientists, and professionals in drug development. We will dissect the two most prevalent and practical synthetic routes, commencing from either piperidine-4-carboxylic acid (isonipecotic acid) or its corresponding ethyl ester, ethyl isonipecotate. This document emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides detailed, actionable experimental protocols.

Strategic Importance in Drug Discovery

The this compound scaffold is a recurring motif in a diverse array of biologically active molecules. The tosyl group, a robust electron-withdrawing entity, serves as an excellent protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions.[1] Concurrently, the carboxylic acid functionality provides a convenient attachment point for further synthetic elaborations, such as amide bond formation, enabling the construction of extensive chemical libraries for drug screening.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is predominantly approached from two commercially available and cost-effective starting materials: isonipecotic acid and ethyl isonipecotate. The choice between these precursors is often dictated by factors such as scale, downstream reaction compatibility, and purification strategy.

Diagram of Synthetic Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Route A: Direct Tosylation of Isonipecotic Acid

This approach is the most direct, involving a one-step N-tosylation of piperidine-4-carboxylic acid.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base is critical; an inorganic base like sodium hydroxide is often employed in an aqueous medium.

Advantages and Disadvantages

| Feature | Analysis |

| Atom Economy | High; this is a one-step synthesis with minimal byproduct formation beyond the salt. |

| Simplicity | The procedure is straightforward and avoids protection/deprotection steps. |

| Scalability | Generally amenable to scale-up, although solubility of the starting material and product can be a consideration. |

| Purification | The product can often be precipitated by adjusting the pH of the reaction mixture, simplifying purification. |

| Potential Issues | The zwitterionic nature of isonipecotic acid can sometimes lead to solubility challenges in certain organic solvents. |

Detailed Experimental Protocol

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottomed flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.) and cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of a suitable organic solvent that is miscible with water, such as tetrahydrofuran (THF) or acetone.

-

Slowly add the solution of p-toluenesulfonyl chloride to the stirred solution of isonipecotic acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with dichloromethane to remove any unreacted p-toluenesulfonyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Route B: The Ester Protection Strategy